N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical involves multi-step reactions starting from basic heterocyclic amines and halogenated compounds, leading to derivatives with significant structural complexity. Mohamed et al. (2011) detailed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives by reacting sodium salt of hydroxy-propenones with different heterocyclic amines, showcasing a method that could be adapted for the synthesis of our compound of interest (Mohamed et al., 2011). Similarly, Asghari et al. (2015) discussed synthesizing a series with pyrimidin-4-yl components, which provides insight into handling the pyrimidinyl aspect of the target compound (Asghari et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to the one has been elucidated through various analytical techniques, including X-ray crystallography. For instance, Titi et al. (2020) characterized pyrazole derivatives, which could be related to the pyrazolyl segment of the target molecule, using X-ray crystallography among other methods (Titi et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the target compound are expected to be influenced by the presence of its reactive sites, such as the pyrazolyl and pyrimidinyl rings. Ivachtchenko et al. (2013) examined the antagonist activity of pyrazolo[1,5-a]pyrimidines, which might share reactive characteristics with our compound, suggesting potential bioactivity or interaction with biological targets (Ivachtchenko et al., 2013).
Future Directions
properties
IUPAC Name |
N-[3-(1-methylpyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-14-12-26-18-17(14)21-13-22-19(18)25-8-5-16(6-9-25)20-7-3-4-15-10-23-24(2)11-15/h10-13,16,20H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXGLURMSYMIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)NCCCC4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.